2-Tert-butylmorpholine hydrochloride
Overview
Description
2-Tert-butylmorpholine hydrochloride is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of morpholine, where a tert-butyl group is substituted at the second position of the morpholine ring. This compound is typically found in a powdered form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylmorpholine hydrochloride generally involves the reaction of morpholine with tert-butyl halides under controlled conditions. One common method is the reaction of morpholine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of tert-butyl chloride, resulting in the formation of 2-Tert-butylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of 2-Tert-butylmorpholine.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Tert-butylmorpholine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed as a corrosion inhibitor, surfactant, and catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Tert-butylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a nucleophile, participating in nucleophilic substitution reactions. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Morpholine: The parent compound of 2-Tert-butylmorpholine hydrochloride, used widely in organic synthesis and as a solvent.
N-Methylmorpholine: Another derivative of morpholine, used as a catalyst and reagent in organic synthesis.
2-Ethylmorpholine: Similar to 2-Tert-butylmorpholine but with an ethyl group instead of a tert-butyl group, used in similar applications.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a critical role, such as in the synthesis of sterically demanding molecules or as a selective catalyst .
Properties
IUPAC Name |
2-tert-butylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHDHNGDUSIFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795506-03-4 | |
Record name | 2-(tert-butyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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